
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the CAS Number: 92333-30-7 . Its IUPAC name is 6-methylbenzo[c][1,2]oxaborol-1(3H)-ol . The molecular weight of this compound is 147.97 .
Molecular Structure Analysis
The InChI code for 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is 1S/C8H9BO2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The physical form of the compound is a powder . The melting point of the compound is 115-116°C .Wissenschaftliche Forschungsanwendungen
Novel Antibiotic Development
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a component of novel boron-containing antibiotics, such as GSK2251052, which targets bacterial leucyl tRNA synthetase. These antibiotics have been explored for their potential in treating serious Gram-negative infections. A study on the disposition and metabolism of GSK2251052 in humans showed significant excretion through urine and detailed the pharmacokinetics of both the parent compound and its major metabolite, providing insights into its mechanism of action and potential therapeutic applications (Bowers et al., 2013).
Diagnostic Imaging
6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol derivatives have been evaluated in diagnostic imaging, particularly in positron emission tomography (PET) for various clinical conditions. One study focused on the safety, dosimetry, and imaging characteristics of a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), showing its potential for evaluating inflammation in human clinical populations. The tracer demonstrated favorable biodistribution and radiation dose profiles, supporting its use in clinical diagnostic imaging (Brier et al., 2022).
Cancer Research
The compound has also found relevance in cancer research, notably in the study of O-6-methylguanine-DNA methyltransferase (MGMT) promoter methylation in glioblastoma patients treated with temozolomide. The methylation status of MGMT has been identified as an independent predictor for outcomes in these patients, suggesting a role for 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol related compounds in enhancing the effectiveness of chemotherapy (Hegi et al., 2004).
Neurological Disorders
In the field of neurology, derivatives of 6-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol have been investigated for their potential to image amyloid plaques in Alzheimer's disease using PET. These studies have contributed to our understanding of disease progression and may aid in the development of therapeutic strategies (Kadir et al., 2012).
Environmental and Occupational Health
Moreover, the compound has relevance in environmental and occupational health research, with studies investigating the effects of low-level carcinogen exposure on DNA methylation patterns. This research provides valuable insights into the mechanisms of carcinogenesis and the potential for early detection and prevention strategies in exposed populations (Bollati et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
Eigenschaften
IUPAC Name |
1-hydroxy-6-methyl-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALQIDAXIGAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92333-30-7 |
Source


|
| Record name | 6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

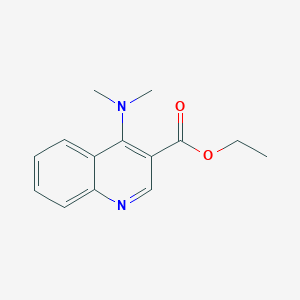
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![4-Pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2857504.png)
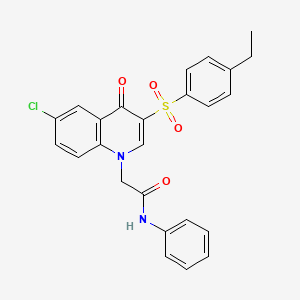
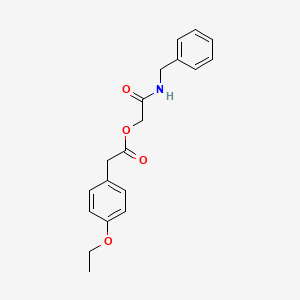
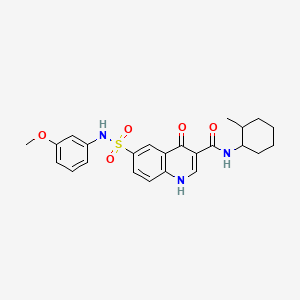
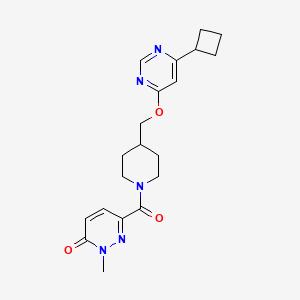
![N-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)
![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)



![N-isopropyl-3-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2857520.png)